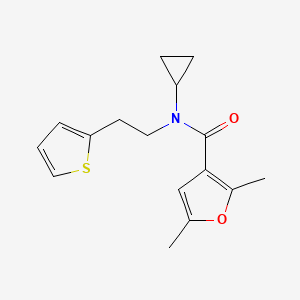

![molecular formula C17H19NO2S B2878704 Ethyl 2-{[4-(methylsulfanyl)phenyl]amino}-2-phenylacetate CAS No. 200404-08-6](/img/structure/B2878704.png)

Ethyl 2-{[4-(methylsulfanyl)phenyl]amino}-2-phenylacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

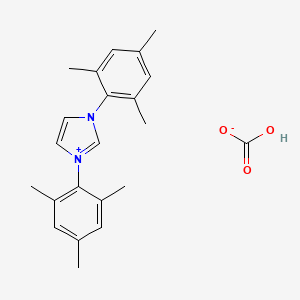

Ethyl 2-{[4-(methylsulfanyl)phenyl]amino}-2-phenylacetate is a chemical compound with the molecular formula C17H19NO2S . It is also known by other synonyms such as Ethyl 4-(methylsulphanyl)phenylacetate .

Molecular Structure Analysis

The molecular structure of Ethyl 2-{[4-(methylsulfanyl)phenyl]amino}-2-phenylacetate consists of a phenyl group (a ring of 6 carbon atoms) attached to an acetate group (consisting of 2 carbon atoms, an oxygen atom, and a hydrogen atom), and a methylsulfanyl group (consisting of a sulfur atom and a hydrogen atom) attached to the phenyl group .Physical And Chemical Properties Analysis

Ethyl 2-{[4-(methylsulfanyl)phenyl]amino}-2-phenylacetate has a molecular weight of 301.40 . The physical form, storage temperature, and boiling point of similar compounds like Ethyl 4-(methylsulphanyl)phenylacetate are solid-crystals, ambient temperature, and 55-58 degrees Celsius, respectively .Applications De Recherche Scientifique

Antitumor and Cytotoxic Agents

This compound has been utilized in the synthesis of molecules with antitumor and cytotoxic activities. For instance, derivatives of thiazole, which can be synthesized from compounds like Ethyl 2-{[4-(methylsulfanyl)phenyl]amino}-2-phenylacetate, have been reported to exhibit significant cytotoxicity against human tumor cell lines . This application is crucial in the development of new cancer therapies.

Antimicrobial and Antifungal Drugs

The thiazole ring, which is a structural component that can be derived from Ethyl 2-{[4-(methylsulfanyl)phenyl]amino}-2-phenylacetate, is found in many biologically active compounds. These include sulfathiazole (an antimicrobial drug) and abafungin (an antifungal drug) . Such applications are vital for creating new medications to combat resistant strains of bacteria and fungi.

Antiretroviral Drugs

Thiazole derivatives are also known for their use in antiretroviral drugs, such as Ritonavir . Given the ongoing challenges with HIV/AIDS, the ability to synthesize new compounds with potential antiretroviral properties from Ethyl 2-{[4-(methylsulfanyl)phenyl]amino}-2-phenylacetate is of significant importance.

Neuroprotective Agents

The compound’s derivatives can be used to develop neuroprotective agents. Thiazoles have been shown to play a role in the synthesis of neurotransmitters like acetylcholine , which is essential for the normal functioning of the nervous system . This application is particularly relevant for treating neurodegenerative diseases.

Agricultural Chemicals

Ethyl 2-{[4-(methylsulfanyl)phenyl]amino}-2-phenylacetate can be a precursor in the synthesis of biocides and fungicides . These chemicals are crucial for protecting crops from pests and diseases, thereby supporting agricultural productivity.

Chemical Reaction Accelerators

This compound may also find applications as a chemical reaction accelerator due to its potential to form thiazole rings . Accelerators are used to speed up chemical reactions in various industrial processes, making them more efficient.

Synthesis of Dyes

The thiazole ring is a component in the synthesis of certain dyes . Dyes synthesized from thiazole derivatives can be used in textiles, inks, and other materials requiring coloration.

Vitamin B1 Analogues

Given that thiazole is naturally found in Vitamin B1 (thiamine) , derivatives of Ethyl 2-{[4-(methylsulfanyl)phenyl]amino}-2-phenylacetate could be explored for the synthesis of vitamin analogues . This is particularly relevant for nutritional supplements and fortification of foods.

Safety and Hazards

The safety information for Ethyl 4-(methylsulphanyl)phenylacetate, a similar compound, indicates that it has the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Propriétés

IUPAC Name |

ethyl 2-(4-methylsulfanylanilino)-2-phenylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2S/c1-3-20-17(19)16(13-7-5-4-6-8-13)18-14-9-11-15(21-2)12-10-14/h4-12,16,18H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYZZNSVOPQBPCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)NC2=CC=C(C=C2)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-{[4-(methylsulfanyl)phenyl]amino}-2-phenylacetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(phenylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2878621.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2878623.png)

![3,4-difluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2878624.png)

![N-(4-fluorophenyl)-3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxamide](/img/structure/B2878626.png)

![2,8-Bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B2878628.png)

![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2878633.png)

![(E)-2-(benzenesulfonyl)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-3-methoxyphenyl]prop-2-enenitrile](/img/structure/B2878637.png)

![2-[(chloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2878638.png)

![5-Bromo-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2878640.png)